2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide
Description
Chemical Structure and Properties 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is a chiral acetamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold with a chloroacetamide group at the 2-position. Its stereochemistry at the 1S position of the tetralin ring is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. The molecular formula is C₁₂H₁₄ClNO, with a molecular weight of 223.70 g/mol. Key functional groups include the chloroacetamide moiety (–CO–N–CH₂Cl) and the partially saturated naphthalene system, which contribute to its physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5) and solubility in polar aprotic solvents .
Synthesis and Applications
The compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 1S-tetrahydronaphthalen-1-amine with chloroacetyl chloride under basic conditions . It serves as a precursor in medicinal chemistry for developing dopamine receptor ligands and central nervous system (CNS) therapeutics due to its structural resemblance to conformationally restricted biogenic amines .
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C12H14ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
SLQUITRGZWAZBX-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)NC(=O)CCl |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Key Comparative Analysis
Stereochemical Influence
- The 1S configuration in the target compound enhances binding to dopamine D1 receptors compared to its 1R enantiomer, which shows negligible affinity . In contrast, 2-hydroxy-N-[(1R)-tetralin-1-yl]acetamide (67Y) lacks the chloro group, reducing receptor affinity but improving aqueous solubility .
Substituent Effects on Bioactivity Cyclopropyl substitution (C₁₅H₁₈ClNO, ) introduces steric bulk, increasing metabolic stability by hindering cytochrome P450 oxidation. This modification is absent in the target compound, making the cyclopropyl variant more suitable for oral dosing. Hydroxy and methoxy groups (C₁₃H₁₆ClNO₃, ) increase hydrogen-bonding capacity, reducing blood-brain barrier permeability but improving solubility for peripheral targets.
Pharmacological Divergence
- The target compound’s chloroacetamide group is critical for covalent interactions with thiol-containing residues in receptors, a feature absent in hydroxyacetamide analogs .
- N-aryl derivatives (e.g., 2-chloro-N-(2,6-diethylphenyl)-acetamide ) exhibit herbicidal rather than CNS activity, highlighting the role of the tetralin scaffold in CNS targeting.
Physicochemical Properties
- logP Differences : The target compound (logP ~2.5) is more lipophilic than the hydroxy analog (logP ~1.8), favoring membrane permeability .
- Melting Points : Crystalline derivatives like the cyclopropyl variant (CAS 1443981-63-2) have higher melting points (>150°C) due to rigid packing, unlike amorphous alachlor analogs .
Research Findings
- Dopamine Receptor Studies : The target compound showed moderate affinity (Ki ~120 nM) for dopamine D1 receptors, outperforming 2-chloro-N-(dimethoxyphenyl-tetralin) analogs (Ki >500 nM) .
- Metabolic Stability : Cyclopropyl-substituted derivatives exhibited a 3-fold longer half-life in hepatic microsomes compared to the parent compound .
Biological Activity
2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chloroacetamides and features a tetrahydronaphthalene moiety, which is known for its diverse biological effects. The unique structure of this compound may enhance its reactivity and selectivity towards various biological targets.
- Molecular Formula : C13H15ClN2O
- Molecular Weight : 223.70 g/mol
- Structure : The compound contains a chloro substituent on the acetamide group and a tetrahydronaphthalene framework.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess activity against various pathogens. For instance:
- Effectiveness Against Bacteria : The compound has been investigated for its potential against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). In a study involving N-(substituted phenyl)-2-chloroacetamides, compounds were effective against these pathogens due to their structural properties that enhance membrane permeability .
Anticancer Potential
The tetrahydronaphthalene structure is associated with anticancer activity. Preliminary studies suggest that modifications to this framework can significantly influence the efficacy of the compound in cancer cell lines. For example:
- In vitro studies have indicated that similar compounds can inhibit cell proliferation in various cancer models, suggesting a potential role for this compound in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the tetrahydronaphthalene moiety can lead to variations in antimicrobial and anticancer activities. For instance:
- Chloro Group Influence : The presence of the chloro substituent may enhance lipophilicity and facilitate better interaction with biological membranes.
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| PMC8191425 | Investigated twelve N-(substituted phenyl)-2-chloroacetamides; found effective against E. coli, S. aureus, and C. albicans. |
| MDPI | Explored thiazole derivatives with similar structures; indicated significant cytotoxicity against cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
